molecular formula C17H13FN4O2 B4500174 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B4500174
M. Wt: 324.31 g/mol
InChI Key: SUUQFLPMTXBSPT-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a pyridazinone core substituted with a fluorophenyl group and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the pyridinylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and have applications in medicinal chemistry.

    Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals and have similar fluorine-containing moieties.

Uniqueness

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of a pyridazinone core with a fluorophenyl group and a pyridinylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-6-4-12(5-7-13)14-8-9-17(24)22(21-14)11-16(23)20-15-3-1-2-10-19-15/h1-10H,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUQFLPMTXBSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

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